(2S)-2-{[(2S)-1-ethoxy-1-oxopropan-2-yl]amino}-3-methylbutanoicacid
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Overview
Description
The compound (2S)-2-{[(2S)-1-ethoxy-1-oxopropan-2-yl]amino}-3-methylbutanoic acid is a chiral molecule with potential applications in various fields of chemistry and biology. This compound features a complex structure with multiple functional groups, making it an interesting subject for synthetic and mechanistic studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-{[(2S)-1-ethoxy-1-oxopropan-2-yl]amino}-3-methylbutanoic acid can be achieved through several synthetic routes. One common method involves the use of protected amino acids and subsequent coupling reactions. For example, the synthesis might start with the protection of the amino group using a tert-butoxycarbonyl (Boc) group, followed by coupling with an appropriate ester . The reaction conditions typically involve the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of flow microreactor systems can enhance the efficiency and sustainability of the process . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-{[(2S)-1-ethoxy-1-oxopropan-2-yl]amino}-3-methylbutanoic acid: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and amide functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like amines or alcohols for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides, while reduction could produce amines or alcohols .
Scientific Research Applications
(2S)-2-{[(2S)-1-ethoxy-1-oxopropan-2-yl]amino}-3-methylbutanoic acid: has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme-substrate interactions due to its chiral nature.
Industry: Used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2S)-2-{[(2S)-1-ethoxy-1-oxopropan-2-yl]amino}-3-methylbutanoic acid involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, undergoing transformations that lead to the formation of biologically active products. The pathways involved often include enzymatic catalysis and binding to specific receptors .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(2S)-2-{[(2S)-1-ethoxy-1-oxopropan-2-yl]amino}-3-methylbutanoic acid: is unique due to its specific chiral centers and functional groups, which confer distinct reactivity and biological activity compared to similar compounds. Its ability to undergo a variety of chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C10H19NO4 |
---|---|
Molecular Weight |
217.26 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-1-ethoxy-1-oxopropan-2-yl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C10H19NO4/c1-5-15-10(14)7(4)11-8(6(2)3)9(12)13/h6-8,11H,5H2,1-4H3,(H,12,13)/t7-,8-/m0/s1 |
InChI Key |
DEQYVPBWLZSURP-YUMQZZPRSA-N |
Isomeric SMILES |
CCOC(=O)[C@H](C)N[C@@H](C(C)C)C(=O)O |
Canonical SMILES |
CCOC(=O)C(C)NC(C(C)C)C(=O)O |
Origin of Product |
United States |
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